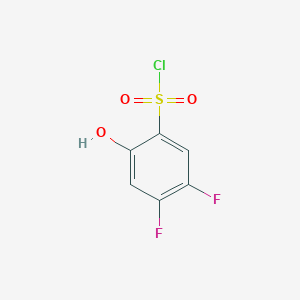
4,5-Difluoro-2-hydroxybenzene-1-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Difluoro-2-hydroxybenzenesulfonyl chloride is an organic compound with the molecular formula C6H3ClF2O3S. This compound is characterized by the presence of two fluorine atoms, a hydroxyl group, and a sulfonyl chloride group attached to a benzene ring. It is a derivative of benzenesulfonyl chloride and is used in various chemical reactions and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Difluoro-2-hydroxybenzenesulfonyl chloride typically involves the sulfonation of 4,5-difluorophenol followed by chlorination. The reaction conditions often require the use of chlorosulfonic acid (ClSO3H) as the sulfonating agent and thionyl chloride (SOCl2) for chlorination. The process can be summarized as follows:
Sulfonation: 4,5-Difluorophenol is reacted with chlorosulfonic acid to introduce the sulfonyl group.
Chlorination: The resulting sulfonic acid derivative is then treated with thionyl chloride to replace the hydroxyl group with a chlorine atom, forming 4,5-Difluoro-2-hydroxybenzenesulfonyl chloride.
Industrial Production Methods
In industrial settings, the production of 4,5-Difluoro-2-hydroxybenzenesulfonyl chloride is carried out in large-scale reactors with precise control over temperature and reaction time to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common to maintain consistency and safety.
化学反应分析
Types of Reactions
4,5-Difluoro-2-hydroxybenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Organic solvents such as dichloromethane (DCM) and tetrahydrofuran (THF) are often used to dissolve the reactants and facilitate the reactions.
Catalysts: In some cases, catalysts such as pyridine or triethylamine are used to enhance the reaction rate and yield.
Major Products
The major products formed from the reactions of 4,5-Difluoro-2-hydroxybenzenesulfonyl chloride include sulfonamides, sulfonates, and sulfonothioates, depending on the nucleophile used in the substitution reaction.
科学研究应用
4,5-Difluoro-2-hydroxybenzenesulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and dyes.
作用机制
The mechanism of action of 4,5-Difluoro-2-hydroxybenzenesulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
相似化合物的比较
Similar Compounds
2,4-Difluorobenzenesulfonyl chloride: This compound has a similar structure but with fluorine atoms at the 2 and 4 positions instead of 4 and 5.
3,5-Dichloro-2-hydroxybenzenesulfonyl chloride: This compound has chlorine atoms instead of fluorine atoms at the 3 and 5 positions.
Uniqueness
4,5-Difluoro-2-hydroxybenzenesulfonyl chloride is unique due to the specific positioning of the fluorine atoms, which can influence its reactivity and the properties of the resulting derivatives. The presence of fluorine atoms can enhance the stability and lipophilicity of the compound, making it valuable in various chemical and pharmaceutical applications.
属性
分子式 |
C6H3ClF2O3S |
|---|---|
分子量 |
228.60 g/mol |
IUPAC 名称 |
4,5-difluoro-2-hydroxybenzenesulfonyl chloride |
InChI |
InChI=1S/C6H3ClF2O3S/c7-13(11,12)6-2-4(9)3(8)1-5(6)10/h1-2,10H |
InChI 键 |
YSGNIAWFZWBKRG-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CC(=C1F)F)S(=O)(=O)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,4Z,6R,7R,11S,17S)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadecane-3,8-dione](/img/structure/B14866777.png)
![(3S,4S)-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-one](/img/structure/B14866785.png)
![N-(quinolin-5-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B14866788.png)
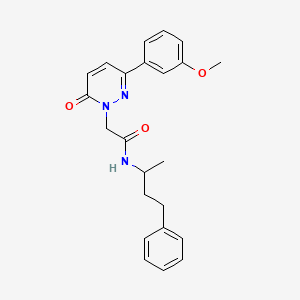


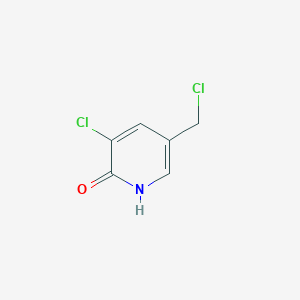
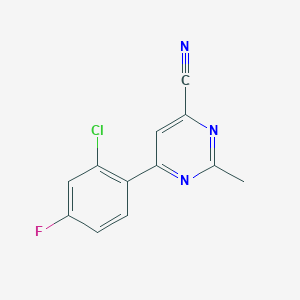
![3-(2-Aminoethyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride](/img/structure/B14866826.png)
![(2E)-2-[(17E)-16-(acetyloxy)-3,11-dihydroxy-4,8,10,14-tetramethylgonan-17-ylidene]-6-methylhept-5-enoic acid](/img/structure/B14866831.png)
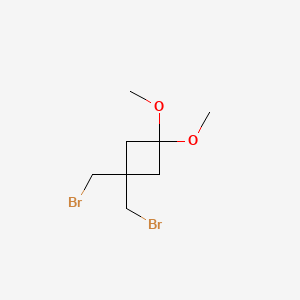
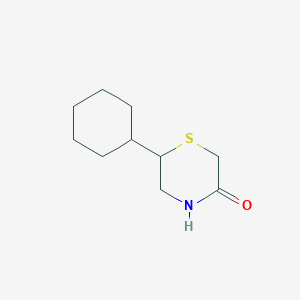
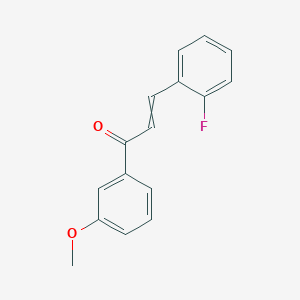
![N-(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B14866850.png)
